TDO vs. IDO1 Selectivity Ratio: 16-Fold Differential for 3-Bromo-N-(2-oxoindolin-5-yl)benzamide
3-Bromo-N-(2-oxoindolin-5-yl)benzamide (compound 23 in Ning et al., 2021) demonstrates a 16-fold selectivity for human TDO (hTDO) over human IDO1 (hIDO1) in recombinant enzyme assays. The compound inhibits hTDO with an IC₅₀ of 40 nM, while its hIDO1 IC₅₀ is 640 nM under identical assay conditions [1][2]. By comparison, the non-selective reference inhibitor 4-phenylimidazole (4-PI) shows IC₅₀ values of approximately 48 μM for hTDO and approximately 32 μM for hIDO1, yielding a selectivity ratio near unity [3]. This places 3-bromo-N-(2-oxoindolin-5-yl)benzamide among the most TDO-selective oxindole-benzamide inhibitors reported.
| Evidence Dimension | TDO/IDO1 inhibitory selectivity |
|---|---|
| Target Compound Data | hTDO IC₅₀ = 40 nM; hIDO1 IC₅₀ = 640 nM; Selectivity Ratio = 16 (IDO1 IC₅₀ / TDO IC₅₀) |
| Comparator Or Baseline | 4-Phenylimidazole (4-PI): hTDO IC₅₀ ≈ 48 μM; hIDO1 IC₅₀ ≈ 32 μM; Selectivity Ratio ≈ 0.67 |
| Quantified Difference | Target compound is ~1,200-fold more potent at hTDO vs. 4-PI and ~50-fold more potent at hIDO1; 24-fold improvement in selectivity ratio (16 vs. 0.67). |
| Conditions | Recombinant human TDO (aa 19–388) and IDO1 (aa 12–403) expressed in E. coli Transetta (DE3); spectrophotometric analysis (Nanodrop 2000c); Ning et al. 2021. |
Why This Matters
The 16-fold TDO-over-IDO1 selectivity enables researchers to dissect TDO-specific contributions to kynurenine pathway modulation without confounding IDO1 inhibition, which is critical for target validation in tumor immune evasion and neurodegenerative disease models.
- [1] Ning, X.-L., et al. (2021). J. Med. Chem., 64(12), 8301–8322. PMID: 34110158. View Source
- [2] BindingDB. (2023). BDBM50606613: hTDO IC₅₀ = 40 nM; hIDO1 IC₅₀ = 640 nM. View Source
- [3] Batabyal, D., & Yeh, S. R. (2007). Human tryptophan dioxygenase: a comparison to indoleamine 2,3-dioxygenase. J. Am. Chem. Soc., 129(50), 15690–15701. PMID: 18027945. View Source
